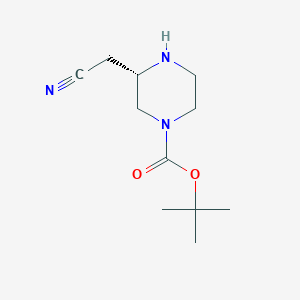

tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-9(8-14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMGXPIFQIFJEX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate with a suitable chiral reagent to obtain the (S)-enantiomer. The reaction conditions often include maintaining a temperature range of 2-8°C and protecting the compound from light .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid or liquid form and stored in sealed containers to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds similar to tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate exhibit antiviral activity. For instance, derivatives have been tested for their efficacy against various viral infections, including those targeting the Toll-like receptor pathways, which play a crucial role in the immune response to viral pathogens .

Neuroprotective Effects

Research has shown that piperazine derivatives can possess neuroprotective properties. The compound may modulate neurotransmitter systems or protect against neurodegeneration, making it a candidate for further investigation in treating conditions like Alzheimer's disease or Parkinson's disease .

Anticancer Potential

Preliminary findings suggest that this compound could have anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Therapeutic Applications

The compound's diverse biological activities position it as a promising candidate for several therapeutic applications:

- Antiviral Drug Development : Given its potential antiviral properties, this compound could be further explored as a lead compound for developing new antiviral medications.

- Neurodegenerative Disease Treatments : Its neuroprotective effects might be harnessed in creating therapies aimed at slowing down neurodegenerative processes.

- Cancer Therapy : Further research into its anticancer effects could lead to the development of novel chemotherapeutic agents.

Table 1: Summary of Biological Studies on this compound

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: tert-Butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate

- CAS No.: 1589082-06-3

- Molecular Formula : C₁₁H₁₉N₃O₂

- Molecular Weight : 225.29 g/mol

- Key Features: A piperazine ring substituted at the (3S)-position with a cyanomethyl (-CH₂CN) group. A tert-butyl carbamate (Boc) protecting group at the 1-position of the piperazine.

Synthesis: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate (precursor) reacts with tert-butyl reagents under basic conditions (e.g., DIEA in DMF) to introduce the Boc group . Purification typically involves column chromatography (hexanes/ethyl acetate gradients) .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key Observations :

- Cyanomethyl vs. Carbamoyl: The nitrile group (-CN) enhances electrophilicity and reactivity in click chemistry, whereas carbamoyl groups (-CONH₂) improve solubility and hydrogen bonding .

- Steric Effects : Bulky substituents (e.g., dichlorophenyl in ) reduce conformational flexibility but improve target specificity.

- Positional Isomerism: Cyanomethyl at 3S (target compound) vs. 2S () alters stereoelectronic properties, impacting binding to biological targets.

Physicochemical Properties

Biological Activity

tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate (CAS No. 1589082-06-3) is an organic compound with significant biological activity, primarily due to its unique structural features and stereochemistry. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Molecular Structure:

- Molecular Formula: C₁₁H₁₉N₃O₂

- Molecular Weight: 225.29 g/mol

- IUPAC Name: tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate

The compound features a piperazine ring with a tert-butyl group and a cyanomethyl substituent, contributing to its lipophilicity and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate various biological pathways, leading to diverse physiological effects. The compound's mechanism of action is still under investigation, but preliminary studies suggest it may influence neurotransmitter systems and metabolic processes .

Biological Activity

Research indicates that this compound exhibits potent biological activity at low concentrations. Its affinity for target receptors suggests potential applications in pharmacology and medicinal chemistry . The compound's lipophilicity enhances its ability to cross biological membranes, making it a promising candidate for drug development.

Comparative Biological Activity

To better understand the compound's efficacy, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate | Structure | Limited data; potential interactions with neurotransmitter receptors |

| (S)-4-Boc-piperazine-2-acetonitrile | Structure | Exhibits similar receptor binding profiles |

Study 1: Interaction with Neurotransmitter Receptors

A study investigated the binding affinity of this compound to various neurotransmitter receptors. Results indicated a significant interaction with serotonin and dopamine receptors, suggesting potential use in treating mood disorders .

Study 2: Enzyme Modulation

Another research focused on the compound's effect on specific enzymes involved in metabolic pathways. The findings revealed that the compound could act as an inhibitor for certain enzymes, which may have implications for metabolic regulation and drug design .

Safety and Handling

While the compound shows promise in research applications, safety precautions are necessary due to its potential hazards:

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Piperazine Functionalization : Start with Boc-protected piperazine. React with cyanomethylating agents (e.g., acrylonitrile derivatives) under nucleophilic substitution conditions.

Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to establish the (3S) configuration. For example, asymmetric hydrogenation or enzymatic resolution may be applied .

Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in inert solvents (e.g., THF) with a base like triethylamine .

Key Tools: NMR for monitoring stereochemistry, column chromatography for purification .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine ring integrity, cyanomethyl group (-CH₂CN), and Boc protection (δ ~1.4 ppm for tert-butyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion) .

- Purity Assessment :

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 210–254 nm .

- Chiral Analysis : Chiral HPLC or polarimetry to confirm enantiomeric excess (ee) .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Medicinal Chemistry : As a precursor for drug candidates targeting neurological receptors (e.g., dopamine, serotonin) due to the piperazine scaffold’s bioactivity .

- Chemical Biology : Used to synthesize photoaffinity labels or probes for studying enzyme-substrate interactions .

- Material Science : Modified to create ligands for metal-organic frameworks (MOFs) via the cyanomethyl group’s chelation potential .

Advanced Research Questions

Q. How can enantioselective synthesis of the (3S)-configured cyanomethyl group be optimized?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Employ chiral catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) for kinetic resolution .

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., enzymes) with stereoselective reagents to enhance ee >99% .

- Case Study : A 2021 study achieved 92% ee using a palladium-catalyzed allylic alkylation with a chiral phosphine ligand .

Q. How do researchers analyze its stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability :

- pH-Dependent Studies : Incubate in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS. The Boc group is labile under acidic conditions (pH <3) .

- Thermal Stability :

- TGA/DSC : Thermogravimetric analysis to determine decomposition temperatures (>150°C typical for Boc-protected compounds) .

- Light Sensitivity : UV-Vis spectroscopy to assess photodegradation; store in amber vials if unstable .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Target Validation :

- CRISPR Knockout Models : Confirm target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Binding Assays :

- SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to receptors (e.g., serotonin 5-HT₆). Discrepancies may arise from assay buffer ionic strength or detergent interference .

- Metabolic Stability :

- Microsomal Incubations : Test liver microsome stability to rule out rapid metabolism as a cause of inconsistent in vivo results .

Q. How is the cyanomethyl group leveraged for further functionalization?

- Methodological Answer :

- Nucleophilic Substitution : React with Grignard reagents or amines to replace the cyano group.

- Click Chemistry : Convert -CH₂CN to -CH₂N₃ via Staudinger reaction, enabling azide-alkyne cycloaddition for bioconjugation .

- Case Study : A 2022 study coupled the cyanomethyl group with thiols via radical thiol-ene reactions to create protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.